N-{5-[(2-pyridinylcarbonyl)amino]pentyl}-2-pyridinecarboxamide
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Overview
Description
N,N’-pentane-1,5-diyldipyridine-2-carboxamide: is a complex organic compound characterized by the presence of pyridine rings and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pentane-1,5-diyldipyridine-2-carboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with pentane-1,5-diamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-pentane-1,5-diyldipyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-pentane-1,5-diyldipyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N’-pentane-1,5-diyldipyridine-2-carboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxamide groups. This coordination can lead to the formation of stable metal complexes with specific geometric configurations. These complexes can exhibit unique electronic, magnetic, and catalytic properties .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar in structure but with different positions of the pyridine rings.
1,5-Pentanediol diacrylate: Used in similar applications but differs in functional groups and reactivity.
Uniqueness
N,N’-pentane-1,5-diyldipyridine-2-carboxamide is unique due to its specific arrangement of pyridine rings and carboxamide groups, which allows for versatile coordination chemistry and the formation of stable metal complexes. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[5-(pyridine-2-carbonylamino)pentyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(14-8-2-6-10-18-14)20-12-4-1-5-13-21-17(23)15-9-3-7-11-19-15/h2-3,6-11H,1,4-5,12-13H2,(H,20,22)(H,21,23) |
InChI Key |
UXNLLMDYKVDZFN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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